

Application Notes and Protocols for Nsp-dmae-nhs in Automated Immunoanalyzers

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Compound of Interest

Compound Name: Nsp-dmae-nhs

Cat. No.: B179288

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Introduction

Nsp-dmae-nhs is a high-performance acridinium ester chemiluminescent label designed for use in automated immunoanalyzers. Its superior chemical properties, including high quantum yield and rapid flash kinetics, enable the development of highly sensitive and rapid immunoassays.[1][2][3] This molecule's N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary and secondary amines on biomolecules such as antibodies and antigens.[4] The resulting labeled conjugates are utilized in chemiluminescence immunoassay (CLIA) systems to quantify a wide range of analytes, from hormones and infectious disease markers to cardiac and tumor markers, with exceptional precision and accuracy.[5]

The chemiluminescent reaction of **Nsp-dmae-nhs** is triggered by an alkaline hydrogen peroxide solution, leading to a rapid emission of light at approximately 430 nm. A key advantage of acridinium esters like **Nsp-dmae-nhs** is that they do not require enzymatic catalysis, which simplifies the assay protocol and reduces potential interferences, leading to a higher signal-to-noise ratio compared to luminol-based systems.

These application notes provide detailed protocols for antibody labeling with **Nsp-dmae-nhs** and a general procedure for its use in a typical automated chemiluminescence immunoassay.

Data Presentation

The following tables summarize key quantitative data for **Nsp-dmae-nhs**, highlighting its performance characteristics and providing recommended parameters for its use.

Table 1: Physicochemical and Chemiluminescent Properties of **Nsp-dmae-nhs**

Property	Value	Reference
Molecular Formula	C ₃₀ H ₂₆ N ₂ O ₉ S	
Molecular Weight	590.60 g/mol	
Appearance	Yellow Powder	
Purity (HPLC)	≥98%	
Maximum Emission Wavelength	~430 nm	
Chemiluminescence Type	Flash	
Time to Peak Emission	~0.4 seconds	
Half-life of Emission	~0.9 seconds	

Table 2: Comparison of **Nsp-dmae-nhs** and Luminol-based Chemiluminescent Systems

Feature	Nsp-dmae-nhs (Acridinium Ester)	Luminol (Enzymatic)	Reference
Reaction Type	Direct Chemiluminescence	Indirect (Enzyme- catalyzed)	
Catalyst Required	No	Yes (e.g., Horseradish Peroxidase)	
Signal Kinetics	Rapid Flash	Glow	
Relative Light Output	High	Moderate	
Signal-to-Noise Ratio	High	Lower	
Assay Complexity	Simpler	More Complex	

Table 3: Example Dose-Response Data for a Thyroxine (T4) Immunoassay using a DMAE-NHS Labeled Antibody

T4 Concentration (µg/L)	Relative Light Units (RLU)	Intra-assay CV (%)	Inter-assay CV (%)
2.5	150,000	-	-
12.8	450,000	8.6	12.3
43.2	1,200,000	7.0	6.4
200	3,500,000	-	-

Data adapted from a study on a DMAE-NHS labeled antibody for thyroxine detection. This table illustrates the typical dynamic range and precision achievable with acridinium ester-based immunoassays.

Experimental Protocols

Antibody Labeling with Nsp-dmae-nhs

This protocol describes the covalent conjugation of **Nsp-dmae-nhs** to an antibody.

Materials:

- Antibody to be labeled (in a buffer free of primary amines, e.g., PBS)
- **Nsp-dmae-nhs**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Labeling Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
- Quenching Solution: 1 M Glycine, pH 8.0
- Purification Column (e.g., Sephadex G-25)
- Elution Buffer: 0.1 M PBS, pH 7.4, containing 0.1% BSA and 0.05% Sodium Azide

Procedure:

- Antibody Preparation:
 - Dialyze the antibody against the Labeling Buffer to remove any interfering substances.
 - Adjust the antibody concentration to 2-5 mg/mL in the Labeling Buffer.
- **Nsp-dmae-nhs** Stock Solution Preparation:
 - Immediately before use, dissolve **Nsp-dmae-nhs** in anhydrous DMSO to a concentration of 1 mg/mL.
- Conjugation Reaction:
 - Calculate the required volume of **Nsp-dmae-nhs** stock solution. A molar ratio of **Nsp-dmae-nhs** to antibody of 10:1 to 20:1 is recommended as a starting point.

- Slowly add the calculated volume of **Nsp-dmae-nhs** stock solution to the antibody solution while gently vortexing.
- Incubate the reaction mixture for 2 hours at room temperature in the dark.
- Quenching the Reaction:
 - Add the Quenching Solution to the reaction mixture to a final concentration of 100 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted **Nsp-dmae-nhs**.
- Purification of the Labeled Antibody:
 - Equilibrate the purification column with the Elution Buffer.
 - Apply the quenched reaction mixture to the column.
 - Elute the labeled antibody with the Elution Buffer.
 - Collect the fractions containing the purified conjugate (typically the first colored fractions).
- Characterization and Storage:
 - Determine the concentration of the labeled antibody and the degree of labeling (DOL) using spectrophotometry.
 - Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.

Automated Chemiluminescent Immunoassay Protocol (Sandwich Assay Example)

This protocol provides a general workflow for a two-step sandwich immunoassay on a typical automated CLIA analyzer.

Materials:

- Capture antibody-coated magnetic microparticles
- **Nsp-dmae-nhs** labeled detection antibody

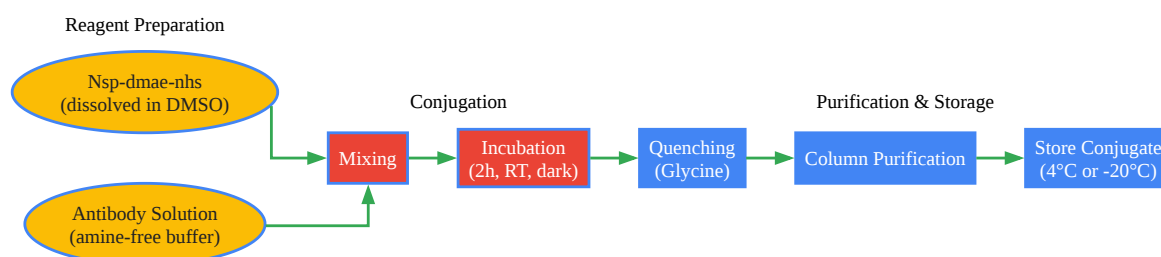
- Assay Buffer
- Wash Buffer
- Trigger Solution 1 (e.g., Hydrogen Peroxide in an acidic buffer)
- Trigger Solution 2 (e.g., Sodium Hydroxide)
- Calibrators and Controls
- Patient Samples

Automated Analyzer Procedure:

- Reagent Loading: Load all necessary reagents, calibrators, controls, and samples onto the automated analyzer.
- Sample and Reagent Dispensing:
 - The analyzer pipettes a defined volume of sample, calibrator, or control into a reaction vessel.
 - Magnetic microparticles coated with the capture antibody are dispensed into the reaction vessel.
- First Incubation: The mixture is incubated for a specific time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow the analyte to bind to the capture antibody.
- Washing Step 1: The magnetic microparticles are captured by a magnet, and the unbound sample components are aspirated and washed away with Wash Buffer.
- Detection Antibody Dispensing: The **Nsp-dmae-nhs** labeled detection antibody is dispensed into the reaction vessel.
- Second Incubation: The mixture is incubated for a specific time (e.g., 10-20 minutes) at 37°C to allow the labeled antibody to bind to the captured analyte, forming a "sandwich" complex.

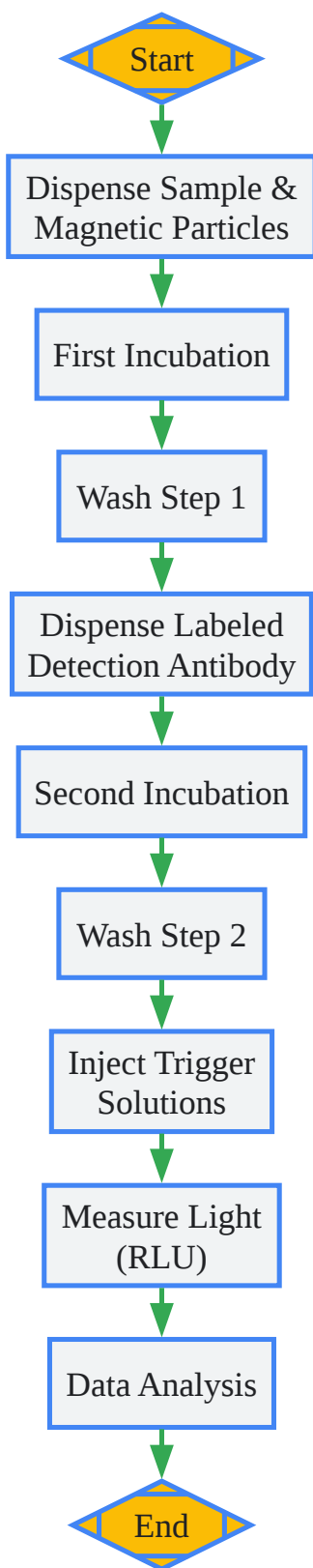
- Washing Step 2: The magnetic microparticles are captured, and the unbound labeled antibody is washed away. This step is repeated multiple times to minimize background signal.
- Signal Generation and Detection:
 - The reaction vessel is moved to the luminometer.
 - Trigger Solution 1 is injected to initiate the chemiluminescent reaction.
 - Immediately after, Trigger Solution 2 is injected to create the alkaline conditions necessary for light emission.
 - The light signal (in Relative Light Units, RLU) is measured by a photomultiplier tube for a defined period (e.g., 1-5 seconds).
- Data Analysis: The analyzer's software calculates the analyte concentration in the samples by comparing their RLU values to a calibration curve generated from the calibrators.

Visualizations



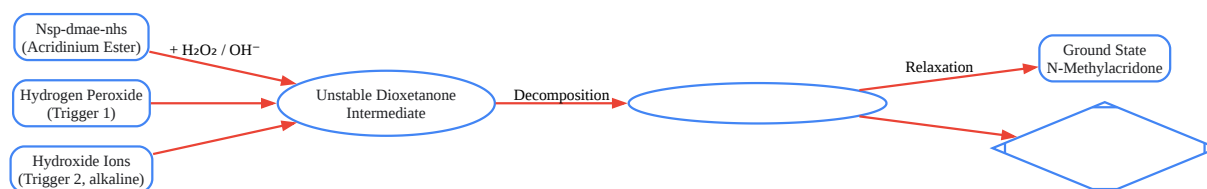
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Caption: Workflow for labeling an antibody with **Nsp-dmae-nhs**.



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Caption: Automated sandwich immunoassay workflow using **Nsp-dmae-nhs**.



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Caption: Chemiluminescent signaling pathway of **Nsp-dmae-nhs**.

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